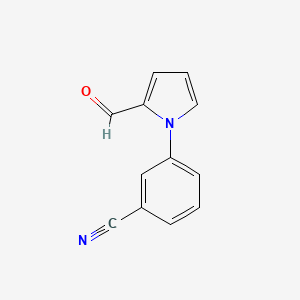

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Übersicht

Beschreibung

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (3FPBN) is a chemical compound that has recently been studied for its potential applications in the field of scientific research. It has been found to be a versatile compound, with multiple potential applications in the laboratory setting.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile Applications

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a compound that features a pyrrole moiety, which is known for its versatility in various scientific applications. Below is a detailed analysis of unique applications of this compound, each presented in a separate section as per your request.

Antimicrobial Agents: Pyrrole derivatives have been identified as potent antimicrobial agents. The incorporation of the pyrrole ring into compounds can enhance their activity against a range of pathogens. For instance, pyrrole-containing analogs have shown efficacy as antibacterial , antifungal , and antiprotozoal agents . This suggests that 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile could be explored for its potential use in developing new antimicrobial drugs.

Anticancer Therapeutics: The pyrrole subunit is a common feature in many anticancer agents. It has been reported that pyrrole-containing compounds can inhibit various cancer cell lines, including those associated with leukemia, lymphoma, and myelofibrosis . Therefore, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile may serve as a valuable scaffold for the design of novel anticancer drugs.

Antiviral Medications: Pyrrole derivatives have been found to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases . This indicates that 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile could be utilized in the synthesis of antiviral medications, particularly those targeting retroviruses like HIV.

Anti-inflammatory Drugs: The pyrrole nucleus is present in several anti-inflammatory drugs. Its presence in drug molecules has been associated with reduced inflammation in various disease models . Consequently, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile might be employed in the development of new anti-inflammatory formulations.

Cardiovascular Disease Biomarkers: Pyrrole-2-carboxaldehyde derivatives, which share a similar structure to 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, have been isolated as biomarkers for cardiovascular diseases . These compounds can be used in the early detection and monitoring of cardiovascular conditions.

Advanced Glycation End-Product (AGE) Inhibitors: The pyrrole-2-carboxaldehyde group is a key component in the formation of AGEs, which are associated with diabetes and aging . Compounds like 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile could potentially be used to inhibit the formation of AGEs, offering therapeutic benefits for diabetes management and anti-aging treatments.

Polymer Synthesis: Pyrrole-containing compounds are utilized as catalysts in polymerization processes . 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile could be investigated for its utility in catalyzing the formation of polymers, which has implications for materials science and engineering.

Spectrochemical Analysis: Due to their unique electronic properties, pyrrole derivatives are used in luminescence chemistry and spectrochemical analysis . 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile may be valuable in developing new compounds for use in spectroscopic methods, aiding in chemical detection and analysis.

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit cytotoxic activity against some cancer cell lines and antifungal effects on Candida species .

Biochemical Pathways

Given its structural similarity to other pyrrole derivatives, it may influence pathways related to cell growth and proliferation .

Result of Action

Similar compounds have shown cytotoxic activity against some cancer cell lines and antifungal effects on Candida species .

Action Environment

The action, efficacy, and stability of 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds

Eigenschaften

IUPAC Name |

3-(2-formylpyrrol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-3-1-4-11(7-10)14-6-2-5-12(14)9-15/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDERABPBRHOLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=C2C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381488 | |

| Record name | 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

CAS RN |

209958-45-2 | |

| Record name | 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

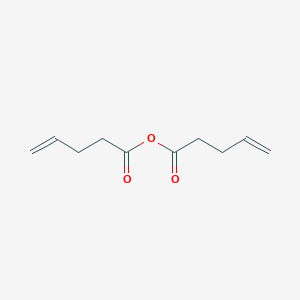

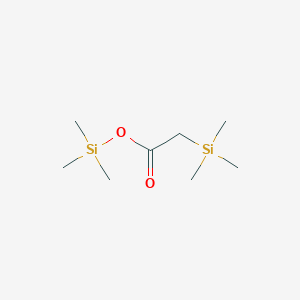

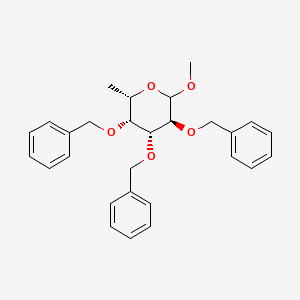

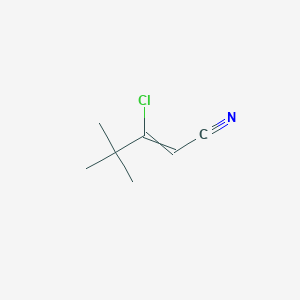

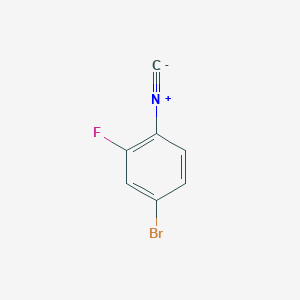

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

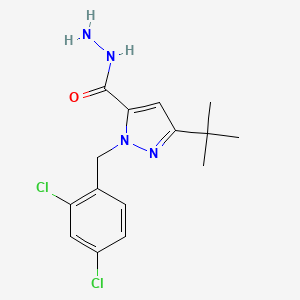

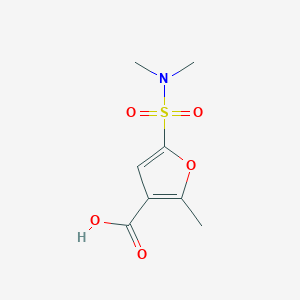

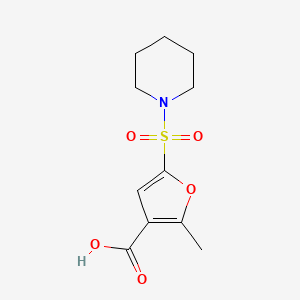

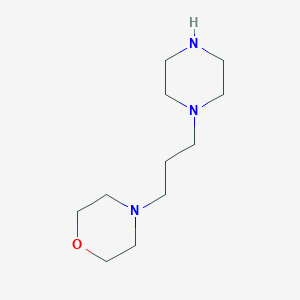

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.